molecular formula C10H7F2N B8447085 6,8-Difluoro-3-methylisoquinoline

6,8-Difluoro-3-methylisoquinoline

Cat. No. B8447085
M. Wt: 179.17 g/mol
InChI Key: ZFOUIWXQQHXFGO-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

A mixture of 2,4-difluoro-6-prop-1-ynylbenzaldehyde (Description 71, 8.7 g; 48.8 mmol) and 2.0M ammonia in methanol (244 ml; 488 mmol) were heated together at 80° C. in a Parr apparatus (approx 35 psi achieved) for 5 hours. The cooled mixture was evaporated and the residue purified by column chromatography on silica-elution with 100% dichloromethane to give the title compound (5.2 g, 59%) as a brown solid.
Name
2,4-difluoro-6-prop-1-ynylbenzaldehyde
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([C:11]#[C:12][CH3:13])[C:3]=1[CH:4]=O.[NH3:14].CO>>[F:10][C:8]1[CH:7]=[C:6]2[C:3](=[C:2]([F:1])[CH:9]=1)[CH:4]=[N:14][C:12]([CH3:13])=[CH:11]2

Inputs

Step One
Name
2,4-difluoro-6-prop-1-ynylbenzaldehyde
Quantity
8.7 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC(=C1)F)C#CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
244 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica-elution with 100% dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=C(N=CC2=C(C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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